5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one
Overview
Description
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one is a nitrogen-containing heterocyclic compound. It features a fused ring system that includes a pyrrole ring and an azepine ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a transition-metal-free strategy can be employed, where the pyrrole ring is coupled with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then reacted with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the desired compound .
Chemical Reactions Analysis
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one can be compared with other nitrogen-containing heterocycles, such as pyrrolopyrazines and dibenzoazepines. While these compounds share some structural similarities, this compound is unique due to its specific ring fusion and the presence of both pyrrole and azepine rings. This unique structure can result in distinct biological activities and applications .
Properties
IUPAC Name |
5,11-dihydropyrrolo[1,2-b][2]benzazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(13)14/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNWNQJSXAFHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN3C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503341 | |
Record name | 5,10-Dihydro-11H-pyrrolo[1,2-b][2]benzazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-23-9 | |
Record name | 5,10-Dihydro-11H-pyrrolo[1,2-b][2]benzazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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